H-Pro-Glu-OH

描述

Prolylglutamic acid has been reported in Aeromonas veronii with data available.

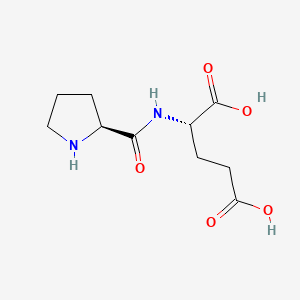

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O5/c13-8(14)4-3-7(10(16)17)12-9(15)6-2-1-5-11-6/h6-7,11H,1-5H2,(H,12,15)(H,13,14)(H,16,17)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLROSWPKSBORFJ-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70987011 | |

| Record name | N-[Hydroxy(pyrrolidin-2-yl)methylidene]glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67644-00-2 | |

| Record name | L-Prolyl-L-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67644-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prolylglutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067644002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[Hydroxy(pyrrolidin-2-yl)methylidene]glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Dipeptide H-Pro-Glu-OH (L-Prolyl-L-glutamic acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Pro-Glu-OH, chemically known as L-Prolyl-L-glutamic acid, is a dipeptide composed of the amino acids proline and glutamic acid. This molecule is of significant interest in various scientific fields, including pharmaceuticals, neuroscience, and biotechnology.[1][2] Its potential as a neuroprotective agent and its application in peptide synthesis make it a valuable subject of research and development. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, analysis, and its potential role in cellular signaling pathways.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below, providing essential data for experimental design and computational modeling.

Molecular Structure

The structure of this compound consists of a proline residue linked to a glutamic acid residue via a peptide bond.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆N₂O₅ | [2] |

| Molecular Weight | 244.25 g/mol | [2] |

| Appearance | White powder | [2] |

| Storage Conditions | 2 - 8 °C | [2] |

| Water Solubility | Soluble | [3] |

| pKa (α-COOH of Glu) | ~2.19 | [4] |

| pKa (γ-COOH of Glu) | ~4.25 | [4] |

| pKa (α-NH of Pro) | ~10.60 |

Note: pKa values are estimated based on the constituent amino acids and may vary slightly for the dipeptide.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-phase peptide synthesis is the standard method for producing this compound in a laboratory setting. The Fmoc/tBu strategy is a widely used approach.

Objective: To synthesize this compound on a solid support resin.

Materials:

-

Fmoc-Glu(OtBu)-Wang resin

-

Fmoc-Pro-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

20% Piperidine (B6355638) in Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)

-

Diethyl ether

Protocol:

-

Resin Swelling: Swell the Fmoc-Glu(OtBu)-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the glutamic acid residue by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Proline Coupling:

-

Activate Fmoc-Pro-OH (3 equivalents) with DIC (3 equivalents) and HOBt or Oxyma Pure (3 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

-

Monitor the coupling reaction using a ninhydrin (B49086) test to ensure completion.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal proline residue using 20% piperidine in DMF as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the dipeptide from the resin and remove the side-chain protecting group (OtBu).

-

Filter the resin and collect the TFA solution containing the peptide.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the wash.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Experimental Workflow for Solid-Phase Peptide Synthesis of this compound

References

The Biological Role of Prolyl-Glutamic Acid (Pro-Glu) in Mammals: A Technical Guide

Abstract: This technical guide explores the biological role of the dipeptide Prolyl-glutamic acid (Pro-Glu) in mammals. Direct research on this specific dipeptide is notably scarce in current scientific literature. Therefore, this document provides an in-depth analysis of the most closely related and well-characterized molecules and pathways to infer its potential functions. The guide focuses on the tripeptide Glycyl-prolyl-glutamate (GPE), which contains the Pro-Glu moiety and exhibits significant neuroprotective activity, and the intricate metabolic relationship between its constituent amino acids, proline and glutamic acid. We synthesize available quantitative data, detail relevant experimental protocols, and provide visualizations of key biological pathways to equip researchers with a foundational understanding for future investigations into the direct roles of Pro-Glu.

Introduction

Prolyl-glutamic acid (Pro-Glu) is a dipeptide composed of the amino acids proline and glutamic acid. While the individual roles of these amino acids are well-established—glutamate (B1630785) as the primary excitatory neurotransmitter in the central nervous system (CNS) and proline as a crucial component of proteins like collagen and a modulator of cellular stress—the biological significance of the Pro-Glu dipeptide itself remains largely uncharacterized.

Given the limited direct research, this guide will focus on two key areas to build a foundational understanding of Pro-Glu's potential roles:

-

Glycyl-prolyl-glutamate (GPE): A naturally occurring tripeptide and a cleaved product of Insulin-like Growth Factor 1 (IGF-1).[1][2] As GPE contains the Pro-Glu sequence, its documented neuroprotective functions may offer insights into the potential activities of the Pro-Glu dipeptide.

-

Metabolic Interplay of Proline and Glutamic Acid: The direct biochemical relationship and interconversion of these two amino acids are fundamental to understanding how and where the Pro-Glu dipeptide might be synthesized or degraded, and in which physiological processes it could be involved.

This document serves as a comprehensive resource, compiling existing data and methodologies to facilitate further research into the specific functions of Prolyl-glutamic acid.

The Tripeptide Glycyl-prolyl-glutamate (GPE): A Functional Proxy for Pro-Glu

GPE is the N-terminal tripeptide of IGF-1, produced via cleavage by brain proteases.[2] It has garnered significant interest for its potent neuroprotective properties demonstrated in various in vitro and in vivo models of brain injury and neurodegeneration.[1][3]

Neuroprotective and Anti-Inflammatory Roles

GPE exhibits remarkable neuroprotective capabilities in experimental models of conditions such as traumatic brain injury and Alzheimer's disease.[4][5] Studies using GPE analogues have shown they can modulate oxidative stress, reduce acetylcholinesterase activity, and inhibit apoptotic and necrotic neuronal cell death.[3][4] Furthermore, GPE possesses anti-inflammatory properties, which are critical as inflammation can exacerbate protein aggregation and reduce the clearance of pathological proteins like amyloid-β (Aβ) by glial cells.[5]

Signaling Pathways and Mechanism of Action

The neuroprotective effects of GPE are believed to be mediated through multiple signaling pathways. While its activity is not related to general glutamate receptor affinity, it has been shown to have a specific binding affinity for NMDA receptors, without affecting AMPA or kainate receptors.[1][3] Key proposed mechanisms include:

-

Modulation of Calcium and GSK3β Signaling: GPE appears to mimic some effects of IGF-1 by modulating intracellular calcium levels and the activity of glycogen (B147801) synthase kinase 3β (GSK3β), a key enzyme in various cellular processes, including apoptosis.[1]

-

IGF-I Signaling and Aβ Clearance: In models of Alzheimer's disease, GPE administration has been associated with a reduction in hippocampal Aβ content. This effect may be linked to changes in inflammation and IGF-I signaling, leading to increased levels of insulin-degrading enzyme (IDE), which is a major Aβ-degrading enzyme in the brain.[5]

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Glycyl-L-Prolyl-L-Glutamate Pseudotripeptides for Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Glycyl-L-Prolyl-L-Glutamate Pseudotripeptides for Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Technical Guide: L-Prolyl-L-glutamic acid (H-Pro-Glu-OH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Prolyl-L-glutamic acid (H-Pro-Glu-OH) is a dipeptide composed of the amino acids L-proline and L-glutamic acid. Given the neuroactive nature of its constituent amino acids, this compound and related peptides are of significant interest in neuroscience and drug development for their potential roles in neurotransmission and neuroprotection. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities, with a focus on its relationship to the well-studied neuroprotective tripeptide, Glycyl-L-prolyl-L-glutamic acid (GPE).

Chemical Identification

| Common Name | This compound; L-Prolyl-L-glutamic acid |

| IUPAC Name | (2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanedioic acid |

| CAS Number | 67644-00-2 |

| Molecular Formula | C10H16N2O5 |

| Molecular Weight | 244.24 g/mol |

| Structure | The dipeptide is formed via a peptide bond between the carboxyl group of L-proline and the amino group of L-glutamic acid. In its crystalline form, it exists as a zwitterion with a protonated pyrrolidine (B122466) nitrogen and a deprotonated main-chain carboxyl group. The peptide linkage adopts a trans conformation.[1] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a widely used method for producing peptides.[2][3] A generalized workflow for the synthesis of this compound is outlined below.

Workflow for Solid-Phase Synthesis of this compound

Caption: Generalized workflow for the solid-phase synthesis of this compound.

Methodology:

-

Resin Preparation: A suitable resin, such as a 2-chlorotrityl chloride resin, is selected to allow for mild cleavage conditions.[4][5]

-

First Amino Acid Loading: The first amino acid, Fmoc-L-Glu(OtBu)-OH, is attached to the resin. The tert-butyl (OtBu) group protects the side-chain carboxyl group of glutamic acid.[5]

-

Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus of glutamic acid is removed using a solution of piperidine in dimethylformamide (DMF).[2]

-

Coupling: The second amino acid, Fmoc-L-Pro-OH, is activated with a coupling agent (e.g., N,N'-diisopropylcarbodiimide (DIC) and OxymaPure) and added to the resin to form the peptide bond.[2]

-

Final Deprotection: The Fmoc group of the N-terminal proline is removed.

-

Cleavage and Global Deprotection: The dipeptide is cleaved from the resin, and the side-chain protecting group is removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[6]

Purification by Reversed-Phase HPLC (RP-HPLC)

The crude peptide obtained after synthesis is purified using reversed-phase high-performance liquid chromatography (RP-HPLC), which separates the target peptide from impurities based on hydrophobicity.[7][8][9]

Methodology:

-

Column: A C18 stationary phase is commonly used for peptide purification.[7][9][10]

-

Mobile Phases:

-

Gradient Elution: The purification starts with a high concentration of mobile phase A. The proportion of mobile phase B is gradually increased to elute the peptide. Less polar impurities are washed out first, followed by the target peptide.[9]

-

Detection: The peptide is detected by monitoring UV absorbance at 210-220 nm.[9]

-

Fraction Collection and Analysis: Fractions containing the purified peptide are collected, analyzed for purity, and then lyophilized to obtain the final product.[9]

Potential Signaling Pathways and Biological Activity

Direct studies on the signaling pathways of this compound are limited. However, insights can be drawn from the known functions of its constituent amino acids and the closely related tripeptide, GPE.

Role of Constituent Amino Acids

-

L-Glutamic Acid: This is the primary excitatory neurotransmitter in the central nervous system. It activates both ionotropic (NMDA, AMPA, and kainate) and metabotropic glutamate (B1630785) receptors, playing a crucial role in synaptic plasticity, learning, and memory.[11]

-

L-Proline: Proline can modulate glutamatergic neurotransmission. It has been shown to act as a weak agonist at NMDA receptors and its transport is important for regulating synaptic activity.[12][13]

Relationship to GPE and Neuroprotection

The tripeptide Gly-Pro-Glu (GPE) is a cleavage product of insulin-like growth factor-1 (IGF-1) in the brain and has demonstrated neuroprotective effects in various models of neuronal injury.[12][14] GPE is known to interact with the NMDA receptor, although its exact mechanism of action is still under investigation.[13] Given the structural similarity, it is plausible that this compound may exhibit some affinity for glutamate receptors and potentially modulate neuronal activity, though likely with different potency and efficacy compared to GPE or glutamate itself.

Hypothesized Glutamate Receptor Signaling Pathway

Caption: Potential interaction of this compound with the glutamatergic signaling pathway.

Quantitative Data

| Compound | NMDA Receptor Binding Affinity (Ki, µM) | Neuroprotective Effect | Reference |

| GPE (Gly-Pro-Glu) | 3.83 ± 1.76 | Yes | |

| H-Gly-PMe-Glu-OH | 31.24 ± 15.65 | No | |

| H-Gly-dmP-Glu-OH | 7.96 ± 1.83 | Yes | |

| GPE Analogue 15 | 7.96 ± 1.83 | Yes | [15] |

| GPE Analogue 20 | 3.79 ± 0.53 | Yes | [15] |

Note: This table presents data for GPE and its analogues to provide context. Specific binding data for this compound is not available in the cited literature.

Conclusion

This compound is a dipeptide of interest due to the neuroactive properties of its constituent amino acids. While direct experimental data on its synthesis and biological activity is limited, established methods of peptide synthesis and purification are applicable. Its structural similarity to the neuroprotective tripeptide GPE suggests potential, albeit unconfirmed, activity within glutamatergic signaling pathways. Further research is warranted to fully elucidate the specific biological functions and therapeutic potential of this compound. This guide serves as a foundational resource for researchers embarking on the study of this and related dipeptides.

References

- 1. Conformation and crystal structure of L-prolyl-L-glutamic acid dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. New Gly-Pro-Glu (GPE) analogues: expedite solid-phase synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmtech.com [pharmtech.com]

- 8. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bachem.com [bachem.com]

- 10. hplc.eu [hplc.eu]

- 11. HINT1 protein cooperates with cannabinoid 1 receptor to negatively regulate glutamate NMDA receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective effects of Gly-Pro-Glu, the N-terminal tripeptide of IGF-1, in the hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analogues of the neuroprotective tripeptide Gly-Pro-Glu (GPE): synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NNZ-2566: a Gly-Pro-Glu analogue with neuroprotective efficacy in a rat model of acute focal stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Solubility Profile of H-Pro-Glu-OH: A Technical Guide for Researchers

An In-depth Analysis of the Physicochemical Properties of L-Prolyl-L-glutamic acid in Aqueous and Organic Solvents for Applications in Research and Drug Development.

Introduction

The dipeptide H-Pro-Glu-OH, also known as L-Prolyl-L-glutamic acid, is a molecule of significant interest in biochemical and pharmaceutical research. Composed of the amino acids proline and glutamic acid, its unique structural characteristics influence its solubility, a critical factor for its application as a building block in peptide synthesis, in drug formulation, and as a potential therapeutic agent itself.[1] Understanding the solubility of this compound in various solvent systems is paramount for its effective use in experimental design and product development. This technical guide provides a comprehensive overview of the predicted solubility of this compound, detailed experimental protocols for solubility determination, and a logical workflow for assessing its viability in research and development contexts.

Predicting the Solubility of this compound

The solubility of a peptide is largely dictated by its amino acid composition, including the polarity and charge of its residues.[2][3] this compound is an acidic peptide due to the presence of a glutamic acid residue, which has a carboxylic acid side chain, and the C-terminal carboxyl group. To predict its solubility, one can assign a value of -1 to each acidic residue (glutamic acid and the C-terminal -COOH) and +1 to each basic residue (N-terminal -NH2).[1] This gives this compound an overall negative charge at neutral pH, suggesting it will be more soluble in aqueous solutions, particularly at a pH above its isoelectric point.

Peptides with a higher proportion of charged residues are generally more soluble in aqueous solutions.[1][3] Conversely, peptides with a high content of hydrophobic amino acids may require organic solvents for dissolution.[2][3] As a short dipeptide with charged groups, this compound is expected to be readily soluble in water and aqueous buffers.[4] For peptides that are difficult to dissolve, sonication and gentle warming can be employed to aid the process.[4]

Data Presentation: Qualitative Solubility of this compound

While specific quantitative solubility data for this compound is not widely published, a qualitative assessment based on its chemical structure and general peptide solubility principles can be summarized as follows:

| Solvent System | Predicted Solubility | Rationale |

| Aqueous Solvents | ||

| Water (deionized, sterile) | High | As a short, charged dipeptide, it is expected to be readily soluble in water.[4] |

| Phosphate-Buffered Saline (PBS, pH 7.4) | High | The buffering capacity and ionic strength of PBS can enhance the solubility of charged peptides. Acidic peptides are often soluble in PBS at a pH of 7.0–7.4.[2] |

| Basic Buffers (e.g., 0.1 M Ammonium (B1175870) Bicarbonate) | Very High | For acidic peptides, dissolving in a small amount of a basic solvent can significantly increase solubility before dilution with water.[1][2] |

| Organic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | Moderate to High | DMSO is a powerful organic solvent capable of dissolving many peptides, including those with hydrophobic character.[2][3] |

| Ethanol, Methanol | Low to Moderate | Alcohols are generally less effective for dissolving charged, hydrophilic peptides compared to water or DMSO.[5] |

| Acetonitrile (ACN) | Low to Moderate | ACN is often used in reverse-phase chromatography but may have limited utility for dissolving highly polar peptides on its own.[3] |

| Dimethylformamide (DMF) | Moderate | DMF is another organic solvent that can be used for peptides that are difficult to dissolve in aqueous solutions.[2] |

Experimental Protocols

To experimentally determine the solubility of this compound, the following detailed methodologies can be employed. It is always recommended to first test the solubility on a small aliquot of the peptide before dissolving the entire sample.[1]

Protocol 1: General Solubility Determination in Aqueous Buffers

-

Preparation:

-

Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial.

-

Prepare a series of sterile aqueous buffers (e.g., deionized water, PBS pH 7.4, 0.1 M ammonium bicarbonate).

-

-

Procedure:

-

Weigh a small, precise amount of this compound (e.g., 1 mg) into a microcentrifuge tube.

-

Add a small, measured volume of the desired aqueous buffer (e.g., 100 µL) to the tube.

-

Vortex the tube for 30-60 seconds to facilitate dissolution.

-

If the peptide does not fully dissolve, sonicate the sample in a water bath for 5-10 minutes.

-

If solubility is still limited, gentle warming (up to 40°C) can be applied.

-

Incrementally add more buffer until the peptide is fully dissolved, recording the total volume added.

-

-

Analysis:

-

Visually inspect the solution for any particulate matter against a dark background. A clear solution indicates complete dissolution.

-

Calculate the solubility in mg/mL or molarity.

-

Protocol 2: Solubility Determination in Organic Solvents

-

Preparation:

-

Ensure all organic solvents (e.g., DMSO, DMF, Ethanol) are of high purity and anhydrous where necessary.

-

Work in a well-ventilated fume hood.

-

-

Procedure:

-

Weigh a small amount of this compound into a suitable vial.

-

Add a minimal volume of the chosen organic solvent.

-

Vortex and sonicate as described in Protocol 1.

-

For highly hydrophobic peptides, it is recommended to dissolve them completely in a small amount of organic solvent before slowly adding an aqueous buffer with constant agitation to reach the desired final concentration.[1]

-

-

Analysis:

-

Observe for complete dissolution.

-

Note that for biological applications, the final concentration of the organic solvent should be kept to a minimum to avoid toxicity to cells.

-

Mandatory Visualization

The following diagram illustrates a logical workflow for assessing the solubility of a peptide like this compound and its implications for subsequent applications in drug discovery and development.

Caption: Peptide Solubility Assessment Workflow.

Conclusion

While quantitative solubility data for this compound requires empirical determination, its chemical nature as an acidic dipeptide provides a strong basis for predicting its behavior in various solvents. The protocols outlined in this guide offer a systematic approach for researchers to ascertain the precise solubility of this compound for their specific applications. A thorough understanding and experimental validation of a peptide's solubility are foundational steps in the successful design of in vitro assays, formulation development, and ultimately, the advancement of peptide-based therapeutics.

References

Unlocking the Therapeutic Potential of L-Prolyl-L-glutamic Acid: A Technical Guide for Drug Development Professionals

An In-depth Exploration of the Neuroprotective and Cognitive-Enhancing Properties of a Promising Dipeptide

Introduction

L-Prolyl-L-glutamic acid (Pro-Glu), a dipeptide, and its more extensively studied tripeptide analog, Glycyl-L-Prolyl-L-glutamate (GPE), have emerged as significant molecules of interest in the field of neurotherapeutics.[1] GPE is an N-terminal tripeptide that is naturally cleaved from insulin-like growth factor-1 (IGF-1) and has demonstrated notable neuroprotective effects in a variety of preclinical models of neurological disorders.[2] This technical guide provides a comprehensive overview of the potential therapeutic applications of L-Prolyl-L-glutamic acid and its derivatives, with a focus on its neuroprotective and cognitive-enhancing mechanisms. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data, methodologies, and underlying signaling pathways.

Neuroprotective Applications: Combating Neurodegenerative Diseases

The primary therapeutic potential of GPE and its analogs lies in their neuroprotective capabilities, with significant implications for the treatment of neurodegenerative diseases such as Alzheimer's disease.[3] Research indicates that these compounds exert their effects through multiple mechanisms, including the modulation of oxidative stress, and the inhibition of apoptotic and necrotic cell death pathways.[4]

Attenuation of Oxidative Stress and Neuronal Cell Death

Studies have shown that GPE and its peptidomimetics can protect neuronal cells from toxic insults. In in vitro models of Alzheimer's disease, GPE analogs have been demonstrated to significantly increase cell viability and reduce cytotoxicity in the presence of amyloid-beta (Aβ) peptides.[5]

Modulation of Cholinergic Function

A key feature of Alzheimer's disease is the decline in acetylcholine (B1216132) (ACh), a neurotransmitter crucial for learning and memory. GPE and its derivatives have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh. This inhibition leads to an increase in the levels and duration of action of ACh in the synaptic cleft, a mechanism shared by several currently approved Alzheimer's drugs.[6]

Quantitative Analysis of Neuroprotective Effects

The following tables summarize the quantitative data from key in vitro experiments demonstrating the neuroprotective effects of GPE and its analogs.

Table 1: Effect of GPE and its Analogs on Cell Viability in an In Vitro Model of Alzheimer's Disease (MTT Assay)

| Compound | Concentration (µM) | % Cell Viability (Mean ± SD) | p-value vs. Aβ-treated Control |

| Control | - | 100 ± 5.2 | - |

| Aβ (20 µM) | - | 51.8 ± 4.5 | < 0.05 |

| GPE | 100 | 65.2 ± 5.1 | < 0.05 |

| GPE Analog 1 | 100 | 83.6 ± 6.2 | < 0.05 |

| GPE Analog 2 | 100 | 63.8 ± 4.9 | < 0.05 |

| GPE Analog 3 | 100 | 68.2 ± 5.5 | < 0.05 |

Data adapted from in vitro studies on SH-SY5Y neuroblastoma cells exposed to Amyloid-β (1-42).[5]

Table 2: Effect of GPE and its Analogs on Lactate (B86563) Dehydrogenase (LDH) Release in an In Vitro Model of Alzheimer's Disease

| Compound | Concentration (µM) | % Cytotoxicity (LDH Release) (Mean ± SD) | p-value vs. Aβ-treated Control |

| Control | - | 5.2 ± 1.1 | - |

| Aβ (20 µM) | - | 48.2 ± 3.9 | < 0.05 |

| GPE | 100 | 27.7 ± 3.1 | < 0.05 |

| GPE Analog 1 | 100 | 6.5 ± 1.5 | < 0.05 |

| GPE Analog 2 | 100 | 28.7 ± 3.3 | < 0.05 |

| GPE Analog 3 | 100 | 27.9 ± 3.2 | < 0.05 |

Data represents the percentage of LDH released into the culture medium, a marker of cell membrane damage. Adapted from in vitro studies on SH-SY5Y cells.[5]

Table 3: Inhibition of Acetylcholinesterase (AChE) Activity by GPE and its Analogs

| Compound | IC50 (µM) |

| GPE | > 100 |

| GPE Analog 1 | 25.3 |

| GPE Analog 2 | 85.1 |

| GPE Analog 3 | 42.7 |

| Galantamine (Reference) | 1.8 |

IC50 values represent the concentration of the compound required to inhibit 50% of AChE activity. Data adapted from in vitro enzymatic assays.[6]

Cognitive Enhancement: Potential for Improving Learning and Memory

While much of the research has focused on neuroprotection in the context of disease, the underlying mechanisms of action of GPE suggest a potential for cognitive enhancement in healthy individuals. By modulating synaptic plasticity and neurotransmitter systems, these compounds could theoretically improve learning and memory processes.[7] However, direct evidence from clinical trials on cognitive enhancement in healthy populations is currently limited. Animal models of cognitive impairment have shown promise, suggesting that GPE and its analogs can ameliorate learning and memory deficits.[8][9][10]

Signaling Pathways and Mechanism of Action

The therapeutic effects of L-Prolyl-L-glutamic acid and its derivatives are mediated by their interaction with key intracellular signaling pathways.

Interaction with NMDA Receptors

GPE has been shown to act as a weak agonist at the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity and memory formation. This interaction may contribute to its neuroprotective and cognitive-enhancing effects.

Activation of ERK1/2 and PI3K/Akt Pathways

GPE has been demonstrated to activate the Extracellular signal-regulated kinase (ERK1/2) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways. These pathways are crucial for cell survival, proliferation, and differentiation.

Experimental Protocols

This section provides a summary of the methodologies for the key in vitro assays used to evaluate the therapeutic potential of L-Prolyl-L-glutamic acid and its derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol Summary:

-

Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere.

-

Treatment: Expose the cells to various concentrations of the test compound (GPE or its analogs) with or without a toxic agent (e.g., Aβ peptide).

-

MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Protocol Summary:

-

Cell Culture and Treatment: Culture and treat cells as described in the MTT assay protocol.

-

Supernatant Collection: Carefully collect the cell culture supernatant.

-

LDH Reaction: Mix the supernatant with an LDH assay reagent mixture containing lactate, NAD+, and a tetrazolium salt.

-

Incubation: Incubate the mixture to allow LDH to catalyze the conversion of lactate to pyruvate, which then reduces the tetrazolium salt to a colored formazan product.

-

Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm). The amount of color formed is proportional to the amount of LDH released and, therefore, to the extent of cell damage.

Acetylcholinesterase (AChE) Activity Assay

This assay measures the activity of AChE and is used to screen for potential inhibitors.

Protocol Summary:

-

Reagent Preparation: Prepare a buffer solution, a source of AChE, the substrate (acetylthiocholine), and Ellman's reagent (DTNB).

-

Inhibitor Incubation: Pre-incubate the AChE enzyme with various concentrations of the test compound.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the acetylthiocholine (B1193921) substrate. AChE hydrolyzes the substrate to thiocholine (B1204863).

-

Color Development: The thiocholine reacts with DTNB to produce a yellow-colored product.

-

Kinetic Measurement: Measure the rate of color formation by monitoring the absorbance at 412 nm over time. The rate of the reaction is proportional to the AChE activity, and a decrease in the rate indicates inhibition.

Conclusion and Future Directions

L-Prolyl-L-glutamic acid and its tripeptide analog, GPE, represent a promising class of compounds for the development of novel therapeutics for neurodegenerative diseases and potentially for cognitive enhancement. Their multifaceted mechanism of action, encompassing neuroprotection, anti-oxidative effects, and modulation of cholinergic and glutamatergic systems, makes them attractive candidates for further investigation.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: In-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for their translation into clinical use.

-

In Vivo Efficacy Studies: Rigorous testing in animal models of various neurodegenerative diseases and cognitive impairment is necessary to validate the in vitro findings.

-

Clinical Trials: Well-designed clinical trials are needed to assess the safety and efficacy of these compounds in human subjects, both for the treatment of neurodegenerative diseases and for cognitive enhancement.

-

Structure-Activity Relationship (SAR) Studies: Further optimization of the chemical structure of GPE analogs could lead to the development of more potent and selective compounds with improved drug-like properties.

The comprehensive data and methodologies presented in this technical guide provide a solid foundation for the continued exploration and development of L-Prolyl-L-glutamic acid-based therapeutics.

References

- 1. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycyl-L-Prolyl-L-Glutamate Pseudotripeptides for Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Glycyl-L-Prolyl-L-Glutamate Pseudotripeptides for Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutamate: its role in learning, memory, and the aging brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GLT-1 loss accelerates cognitive deficit onset in an Alzheimer's disease animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Animal Models of Cognitive Deficits for Probiotic Treatment -Food Science of Animal Resources | Korea Science [koreascience.kr]

- 9. Animal Models of Cognitive Deficits for Probiotic Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The IGF-derived tripeptide Gly-Pro-Glu is a weak NMDA receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

H-Pro-Glu-OH (Prolyl-glutamic acid): A Putative Metabolite at the Crossroads of Protein Catabolism and Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

H-Pro-Glu-OH, the dipeptide formed from L-proline and L-glutamic acid, is a metabolite of emerging interest. While not yet definitively identified in human tissues or biofluids, its existence is anticipated as a product of protein catabolism.[1] This technical guide provides a comprehensive overview of the current, albeit largely theoretical, understanding of this compound's role in cellular pathways. We will explore its hypothesized biosynthesis and degradation, potential (though unproven) signaling functions, and the analytical methodologies required for its definitive identification and quantification. This document aims to serve as a foundational resource for researchers investigating the largely uncharted territory of this dipeptide's metabolic significance.

Introduction

Dipeptides, the smallest units of proteins, are increasingly recognized as more than mere intermediates in protein turnover. Many possess intrinsic biological activities, from neurotransmission to influencing metabolic processes. This compound (Prolyl-glutamic acid) is a dipeptide composed of two functionally significant amino acids: proline, which is crucial for protein structure and collagen synthesis, and glutamic acid, a key excitatory neurotransmitter and a central node in cellular metabolism.[2][3] Although the Human Metabolome Database lists this compound as an "expected" metabolite, its definitive role in cellular pathways remains to be elucidated.[1] This guide synthesizes the available biochemical knowledge to construct a framework for understanding and investigating this intriguing molecule.

Physicochemical and Spectral Data

A summary of the known physicochemical properties and mass spectrometry data for this compound is presented below. This information is critical for the development of analytical methods for its detection and quantification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆N₂O₅ | --INVALID-LINK--[2] |

| Molecular Weight | 244.25 g/mol | --INVALID-LINK--[2] |

| Appearance | White powder | --INVALID-LINK--[2] |

| Purity (typical) | ≥ 99% (HPLC) | --INVALID-LINK--[2] |

| CAS Number | 67644-00-2 | --INVALID-LINK--[2] |

| PubChem ID | 3563697 | --INVALID-LINK--[2] |

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Precursor Type | [M+H]⁺ | --INVALID-LINK-- |

| Precursor m/z | 245.1132 | --INVALID-LINK-- |

| Major MS/MS Fragments (CID) | 148, 227, 69.9 | --INVALID-LINK-- |

| Hypothesized Fragment (m/z 102) | Glutamic acid immonium ion | --INVALID-LINK--[4] |

| Hypothesized Fragment (m/z 70) | Proline immonium ion | --INVALID-LINK--[5] |

Hypothesized Metabolic Pathways

While direct evidence for dedicated biosynthetic and degradative pathways for this compound is lacking, we can infer its metabolic fate from established biochemical principles.

Biosynthesis

The primary hypothesized route for this compound formation is through the catabolism of proline- and glutamate-rich proteins, such as collagen.

Another plausible, though less direct, route could involve enzymes with broad substrate specificity, such as those in the gamma-glutamyl cycle. Gamma-glutamyltransferase (GGT) is known to transfer a gamma-glutamyl moiety to various amino acids and peptides.[6][7][8] It is conceivable that a similar enzymatic activity could ligate proline and glutamate.

Degradation

The degradation of this compound is likely mediated by the cytosolic enzyme prolidase (PEPD). Prolidase is a dipeptidase with a specific activity of hydrolyzing dipeptides with a C-terminal proline or hydroxyproline (B1673980) residue.[9][10][11][12][13]

Potential Cellular Functions and Signaling Roles

While speculative, the constituent amino acids of this compound suggest potential biological activities. Glutamate is a primary excitatory neurotransmitter, and small peptides containing glutamate can have neuromodulatory effects.[2] Proline-containing dipeptides, such as prolyl-hydroxyproline, have been shown to influence cellular homeostasis and motility.[14] Therefore, it is plausible that this compound could act as a signaling molecule, potentially in the nervous system or in tissues with high collagen turnover. Further research is required to investigate these possibilities.

Experimental Protocols for the Study of this compound

The definitive characterization and quantification of this compound in biological samples require sensitive and specific analytical techniques. Below are generalized protocols that can be adapted for this purpose.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and specificity.[15][16][17]

Objective: To quantify the concentration of this compound in biological samples (e.g., cell lysates, plasma).

Methodology:

-

Sample Preparation:

-

For plasma or serum, perform protein precipitation with a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard (e.g., isotopically labeled this compound).

-

For cell or tissue lysates, homogenize in a suitable buffer and perform protein precipitation.

-

Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

Dry the supernatant under a stream of nitrogen and reconstitute in the initial mobile phase.

-

-

Chromatographic Separation:

-

Utilize a reversed-phase C18 column.

-

Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

-

Mass Spectrometric Detection:

-

Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Monitor the specific multiple reaction monitoring (MRM) transitions for this compound and the internal standard. The precursor ion would be [M+H]⁺ (m/z 245.1). Product ions would be determined by infusion of a standard, but likely include the immonium ions of proline (m/z 70) and glutamic acid (m/z 102).

-

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of novel metabolites.[18][19][20][21]

Objective: To confirm the chemical structure of isolated or synthesized this compound.

Methodology:

-

Sample Preparation:

-

Dissolve a purified and sufficient quantity of this compound (typically >0.5 mM) in a deuterated solvent (e.g., D₂O).[20]

-

-

NMR Data Acquisition:

-

Acquire a one-dimensional (1D) ¹H NMR spectrum to observe the proton signals.

-

Perform two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) to identify proton-proton couplings within the proline and glutamate residues, and TOCSY (Total Correlation Spectroscopy) to identify all protons within a spin system.

-

Acquire 2D heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which will be crucial for confirming the peptide bond between proline and glutamate.

-

-

Data Analysis:

-

Assign all proton and carbon chemical shifts based on the 2D correlation spectra.

-

Confirm the connectivity of the atoms to verify the structure of this compound.

-

In Vitro Prolidase Activity Assay

This assay can be used to test the hypothesis that this compound is a substrate for prolidase.

Objective: To determine if prolidase can hydrolyze this compound.

Methodology:

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8).

-

Add a known concentration of purified recombinant human prolidase.

-

Add a known concentration of the substrate, this compound.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period.

-

-

Reaction Termination and Analysis:

Conclusion and Future Directions

This compound represents a potential, yet uncharacterized, player in cellular metabolism. Based on current biochemical knowledge, it is likely formed from protein degradation and hydrolyzed by prolidase. Its potential bioactivity as a signaling molecule warrants further investigation. The immediate priorities for future research should be:

-

The development and validation of sensitive analytical methods to definitively detect and quantify this compound in various biological tissues and fluids.

-

The use of metabolomics and flux analysis to identify cellular conditions under which this compound levels may be altered.

-

In vitro and cell-based assays to explore the potential signaling properties of this dipeptide.

This technical guide provides a theoretical framework and practical methodologies to stimulate and guide future research into the cellular roles of this compound, a metabolite that currently resides at the frontier of our understanding of cellular biochemistry.

References

- 1. hmdb.ca [hmdb.ca]

- 2. chemimpex.com [chemimpex.com]

- 3. Amino acid - Wikipedia [en.wikipedia.org]

- 4. Fragmentation reactions of protonated peptides containing glutamine or glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. γ-Glutamyl Cycle [flipper.diff.org]

- 7. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. PROLIDASE: A Review from Discovery to its Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prolidase is a critical enzyme for complete gliadin digestion in Tenebrio molitor larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Clinical Genetics of Prolidase Deficiency: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. q2labsolutions.com [q2labsolutions.com]

- 16. LC-MS/MS for protein and peptide quantification in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Peptides Quantitative Analysis Using LC/MS - Creative Proteomics [creative-proteomics.com]

- 18. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 19. Peptide Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]

- 20. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 21. researchgate.net [researchgate.net]

- 22. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Prolidase activity assays. A survey of the reported literature methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

Prolyl-Glutamic Acid: A Technical Guide to its Discovery, History, and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prolyl-glutamic acid (Pro-Glu) is a dipeptide composed of L-proline and L-glutamic acid. While not as extensively studied as larger, more complex peptides, Pro-Glu holds a significant place in the history of peptide chemistry and has relevance as a metabolite and a structural component of larger bioactive molecules. This technical guide provides an in-depth overview of the discovery, history, chemical properties, synthesis, and biological context of Prolyl-glutamic acid, tailored for an audience in research and drug development.

Discovery and History

The history of Prolyl-glutamic acid is intrinsically linked to the broader advancements in peptide chemistry and protein analysis throughout the 20th century. Its "discovery" was not a singular event but rather a gradual emergence from the systematic study of protein composition and the pioneering efforts in chemical peptide synthesis.

Early Identification and Structural Elucidation

The dipeptide L-prolyl-L-glutamic acid was definitively characterized through X-ray crystallography in 1982 by Eggleston and Hodgson.[1] This pivotal study provided the precise three-dimensional structure of the molecule in its dihydrate form, confirming the trans conformation of the peptide bond and revealing a zwitterionic state in the crystal lattice.[1] The pyrrolidine (B122466) ring of the proline residue was found to adopt a C(s)-C(beta) endo conformation.[1]

Prior to this definitive structural analysis, Pro-Glu would have been identified as a constituent of protein hydrolysates during the foundational period of protein sequencing. The unique cyclic structure of proline and the acidic side chain of glutamic acid made dipeptides containing them subjects of interest in understanding protein structure and function.

Context within Bioactive Peptides

Much of the research involving the Pro-Glu moiety has been in the context of the larger, neuroprotective tripeptide Glycyl-L-prolyl-L-glutamic acid (GPE).[2][3] GPE is the naturally occurring N-terminal tripeptide of Insulin-like Growth Factor-1 (IGF-1) and has been investigated for its potential therapeutic effects in neurodegenerative diseases.[4][5] Consequently, Pro-Glu is often considered a significant fragment or derivative of GPE.[2]

Chemical and Physical Properties

Prolyl-glutamic acid is a dipeptide with the molecular formula C10H16N2O5.[6] Its properties are derived from its constituent amino acids: the secondary amine of proline forming a rigid ring structure, and the two carboxylic acid groups of glutamic acid.

| Property | Value | Source |

| Molecular Weight | 244.24 g/mol | [6] |

| Molecular Formula | C10H16N2O5 | [6] |

| CAS Number | 67644-00-2 | [6] |

| IUPAC Name | (2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanedioic acid | [6] |

| ChEBI ID | CHEBI:74762 | [6] |

| Crystal System | Monoclinic (dihydrate) | [1] |

| Space Group | P21 (dihydrate) | [1] |

Synthesis and Experimental Protocols

The synthesis of Prolyl-glutamic acid and its derivatives is a fundamental process in peptide chemistry, typically involving the coupling of protected proline and glutamic acid residues followed by deprotection.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

Modern synthesis of Pro-Glu or peptides containing this sequence would typically follow a solid-phase methodology. The workflow allows for efficient purification by filtering and washing the solid support after each reaction step.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of Pro-Glu.

Experimental Protocol: X-ray Crystallography of L-Prolyl-L-Glutamic Acid Dihydrate

The following protocol is a summary of the methodology used by Eggleston and Hodgson (1982) to determine the crystal structure of Pro-Glu.[1]

-

Crystallization : Crystals of L-Pro-L-Glu dihydrate were grown from an aqueous solution.

-

Data Collection :

-

A crystal of suitable size was mounted on a diffractometer.

-

Three-dimensional X-ray diffractometer data were collected.

-

The crystal system was determined to be monoclinic, with space group P21.[1]

-

Cell dimensions were measured as a = 5.629(2) Å, b = 11.832(5) Å, c = 10.485(4) Å, and β = 103.06(3)°.[1]

-

-

Structure Solution and Refinement :

-

The structure was solved using direct methods.

-

The positions of the atoms were refined using least-squares techniques.

-

The final refinement was based on 1798 independent intensities, resulting in a conventional R-factor of 0.039.[1]

-

-

Structural Analysis : The refined atomic coordinates were used to determine bond lengths, bond angles, torsional angles, and the overall conformation of the dipeptide, including the trans peptide bond and the zwitterionic nature of the molecule in the crystal.[1]

Biological Role and Signaling

While the tripeptide GPE has demonstrated neuroprotective activities, the specific, independent biological role of the dipeptide Pro-Glu is less defined. It is primarily understood in its metabolic context.

Metabolic Pathways

Prolyl-glutamic acid exists as a metabolite, likely formed during the degradation of proline-rich proteins or larger peptides like GPE.[6] Its constituent amino acids, proline and glutamate (B1630785), are central to numerous metabolic processes. Glutamate is a key excitatory neurotransmitter and a hub in amino acid metabolism, linking to the TCA cycle via α-ketoglutarate.[7][8][9] Proline biosynthesis is metabolically linked to glutamate.[7][10]

Caption: Metabolic context of Prolyl-glutamic acid and its constituent amino acids.

Role as a Neuromodulator

European patent EP 0 366 638 discloses that the dipeptide Pro-Glu, along with GPE and Gly-Pro, is effective as a neuromodulator capable of affecting the electrical properties of neurons.[2] However, the majority of subsequent research has focused on the more potent effects of the parent tripeptide, GPE.

Conclusion and Future Directions

Prolyl-glutamic acid represents a fundamental dipeptide whose history is woven into the fabric of protein chemistry. While its independent biological functions are not as clearly delineated as those of its parent tripeptide, GPE, its study remains relevant. The definitive crystal structure provides a benchmark for computational modeling of peptide conformations. As a metabolic product and a potential neuromodulator, further investigation into its specific interactions with enzymes and receptors could yield new insights. For drug development professionals, understanding the synthesis, stability, and metabolic fate of such dipeptide fragments is crucial for the design of peptidomimetics and peptide-based therapeutics with improved pharmacokinetic profiles. Future research could focus on quantifying the specific enzymatic kinetics of its formation and degradation, and exploring any unique bioactivity it may possess, distinct from GPE.

References

- 1. Conformation and crystal structure of L-prolyl-L-glutamic acid dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US20070298009A1 - Effects of glycyl-2 methyl prolyl glutamate on neurodegeneration - Google Patents [patents.google.com]

- 3. Synthesis and pharmacological evaluation of side chain modified glutamic acid analogues of the neuroprotective agent glycyl-L-prolyl-L-glutamic acid (GPE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycyl-prolyl-glutamic acid | C12H19N3O6 | CID 3080768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Glycyl-L-Prolyl-L-Glutamate Pseudotripeptides for Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-Prolyl-L-glutamic acid | C10H16N2O5 | CID 194260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Activation of proline biosynthesis is critical to maintain glutamate homeostasis during acute methamphetamine exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glutamic acid - Wikipedia [en.wikipedia.org]

- 9. [PDF] Biological role and use of L-glutamic acid and its influence on the body | Semantic Scholar [semanticscholar.org]

- 10. youtube.com [youtube.com]

Spectroscopic Analysis of H-Pro-Glu-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for the dipeptide H-Pro-Glu-OH (Prolyl-glutamic acid). Due to the limited availability of public experimental NMR data for this specific molecule, this document presents predicted NMR data alongside experimentally determined mass spectrometry findings. Furthermore, it outlines detailed, generalized protocols for the spectroscopic analysis of dipeptides, offering a practical framework for researchers in the field.

Introduction to this compound

This compound is a dipeptide composed of the amino acids proline and glutamic acid. It is formed during the breakdown of proteins, a process known as protein catabolism. While not currently recognized as a signaling molecule with a specific pathway, the study of such dipeptides is crucial for understanding protein metabolism and identifying potential biomarkers.

Spectroscopic Data

The following sections present the available mass spectrometry and predicted nuclear magnetic resonance data for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. The experimental data below details the fragmentation of this compound, providing insights into its structure.

Table 1: Experimental Mass Spectrometry Data for this compound

| Precursor Ion | m/z of Precursor | Fragment Ions (m/z) |

| [M+H]+ | 245.1132 | 227, 148, 69.9 |

| [M+Na]+ | 267.0951 | 249.0861, 170.0403, 152.0318, 138.0525, 70.0663 |

| [M-H2O-H]- | 225.0875 | 114.0526, 113.0701, 84.9939, 69.0457 |

Note: The data is compiled from publicly available resources. The relative abundances of fragment ions are not included as they can vary significantly with experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in D₂O)

| Atom | Predicted Chemical Shift (ppm) |

| Hα (Pro) | 4.35 |

| Hβ (Pro) | 2.35 |

| Hγ (Pro) | 2.03 |

| Hδ (Pro) | 3.32 |

| Hα (Glu) | 4.41 |

| Hβ (Glu) | 2.15 |

| Hγ (Glu) | 2.51 |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in D₂O)

| Atom | Predicted Chemical Shift (ppm) |

| Cα (Pro) | 62.5 |

| Cβ (Pro) | 31.2 |

| Cγ (Pro) | 26.7 |

| Cδ (Pro) | 48.9 |

| C=O (Pro) | 176.8 |

| Cα (Glu) | 55.1 |

| Cβ (Glu) | 29.3 |

| Cγ (Glu) | 32.8 |

| Cδ (Glu) | 180.1 |

| C=O (Glu) | 175.2 |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of dipeptides like this compound.

General Protocol for Peptide NMR Spectroscopy

-

Sample Preparation :

-

Dissolve 1-5 mg of the peptide in 500 µL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

For peptides, a concentration of 1-5 mM is generally recommended to achieve a good signal-to-noise ratio.[1]

-

Add a known concentration of a reference standard, such as DSS or TMSP, for chemical shift calibration.

-

Adjust the pH of the solution to the desired value, typically between 4 and 7, to ensure peptide stability and minimize exchange of amide protons.

-

Transfer the solution to a high-quality NMR tube.

-

-

Data Acquisition :

-

Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample purity and concentration.

-

Perform two-dimensional (2D) NMR experiments, such as COSY and TOCSY, to establish proton-proton correlations and identify amino acid spin systems.

-

Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between protons, which provides information on the peptide's conformation.

-

For carbon assignments, acquire ¹³C NMR spectra, including 1D ¹³C and 2D heteronuclear experiments like HSQC and HMBC, which correlate protons with their directly attached or long-range coupled carbons.

-

-

Data Processing and Analysis :

-

Process the raw data using appropriate software (e.g., TopSpin, NMRPipe). This includes Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the internal standard.

-

Assign the resonances in the spectra to specific atoms in the this compound molecule.

-

Analyze coupling constants and NOE patterns to determine the peptide's solution conformation.

-

General Protocol for Peptide Mass Spectrometry

-

Sample Preparation :

-

Dissolve the peptide in a solvent compatible with the chosen ionization method. For electrospray ionization (ESI), a mixture of water, acetonitrile, and a small amount of formic acid is common.

-

The concentration should be in the low micromolar to nanomolar range.

-

-

Data Acquisition :

-

Introduce the sample into the mass spectrometer.

-

Acquire a full scan mass spectrum (MS1) to determine the mass-to-charge ratio of the intact peptide ion (e.g., [M+H]⁺).

-

Perform tandem mass spectrometry (MS/MS or MS²) by selecting the parent ion, subjecting it to collision-induced dissociation (CID) or another fragmentation method, and analyzing the resulting fragment ions. This provides sequence and structural information.

-

-

Data Analysis :

-

Analyze the MS/MS spectrum to identify the fragment ions (e.g., b- and y-ions).

-

Use the fragmentation pattern to confirm the amino acid sequence of the dipeptide.

-

Visualizations

The following diagrams illustrate the biological origin and a general analytical workflow for this compound.

References

The Neuroactive Potential of Prolyl-Glutamic Acid and its Derivatives in Neurotransmission: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dipeptide H-Pro-Glu-OH (Prolyl-glutamic acid) is a molecule of interest within the complex landscape of neurotransmission. However, current scientific literature more extensively details the functions of its closely related tripeptide and cyclic derivatives: Glycyl-L-prolyl-L-glutamic acid (GPE) and cyclic glycine-proline (cGP). GPE is the N-terminal tripeptide of Insulin-like Growth Factor-1 (IGF-1), and its metabolite, cGP, has demonstrated significant neuroactive properties. This technical guide provides an in-depth exploration of the roles of GPE and cGP in neurotransmission, presenting quantitative data, detailed experimental protocols, and visual representations of their signaling pathways to support further research and drug development.

Introduction: From this compound to its Neuroactive Relatives

While direct research on the linear dipeptide this compound is limited, the Pro-Glu motif is a core component of the more extensively studied neuroprotective tripeptide, GPE. GPE is naturally cleaved from IGF-1 in the brain and subsequently metabolized to the cyclic dipeptide cGP.[1] Both GPE and cGP exhibit neuroprotective and neurotrophic effects, suggesting they are key players in the central nervous system. This guide will focus on the established functions of GPE and cGP as a proxy for understanding the potential roles of the Pro-Glu structure in neurotransmission.

Glycyl-L-prolyl-L-glutamic acid (GPE): An IGF-1 Fragment with Neuroprotective Properties

GPE, commercially known as Glypromate, has demonstrated significant neuroprotective capabilities in various in vitro and in vivo models of neurodegeneration and traumatic brain injury.[2] Its primary mechanisms of action are linked to its origins as a fragment of IGF-1 and its interactions with the glutamatergic system.

GPE and the Glutamatergic System

Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, and its receptors are crucial for synaptic plasticity, learning, and memory.[2] GPE has been shown to have a binding affinity for the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors.[2] However, studies have indicated that the neuroprotective effects of GPE and its analogues are not directly correlated with their binding affinity to glutamate receptors, suggesting a more complex mechanism of action.[3]

Quantitative Data: GPE Binding Affinities

The following table summarizes the binding affinities of GPE and its analogues for glutamate receptors.

| Compound | Receptor Target | Binding Affinity (Ki) |

| GPE (Glypromate) | NMDA Receptor | 31.24 ± 15.65 µM |

| Analogue 1 (cis-4-amino-l-proline substitution) | NMDA Receptor | 15.54 ± 4.78 µM |

| Analogue 2 (trans-4-hydroxy-l-proline substitution) | NMDA Receptor | 9.24 ± 1.74 µM |

| Analogue 3 ((2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid substitution) | NMDA Receptor | 22.37 ± 5.30 µM |

Data sourced from a study on GPE analogues and their glutamate receptor binding affinities.

GPE Signaling Pathway

The neuroprotective effects of GPE are thought to be mediated, in part, through the IGF-1 signaling pathway. Upon cleavage from IGF-1, GPE can influence cellular mechanisms that promote neuronal survival and inhibit apoptosis.

Experimental Protocol: Neuroprotection Assay for GPE

This protocol describes an in vitro assay to evaluate the neuroprotective effects of GPE against hydroxyurea (B1673989) (HU)-induced DNA damage and cell death in neural stem cells (NSCs).

1. Cell Culture:

-

Culture human neural stem cells in appropriate NSC medium.

2. Treatment Regimens:

-

Pre-treatment: Incubate NSCs with GPE (10 or 100 µg/mL) for 36 hours. Subsequently, wash the cells and expose them to 8 mM HU for 16 hours.

-

Post-treatment: Expose NSCs to 8 mM HU for 16 hours. Following this, wash the cells and treat them with GPE (10 or 100 µg/mL) for 36 hours.

3. Quantification of DNA Damage:

-

After treatment, fix the cells and perform immunofluorescence staining for phosphorylated H2AX (p-H2AX), a marker of DNA double-strand breaks.

-

Quantify the fluorescence intensity to determine the extent of DNA damage.

4. Assessment of Cell Viability:

-

Following the treatment period, quantify the number of living and dead cells using a suitable cell viability assay (e.g., Trypan Blue exclusion or a fluorescence-based live/dead assay).

5. Data Analysis:

-

Express DNA damage as the fold change in p-H2AX fluorescence relative to untreated control cells.

-

Present cell viability as the number of living and dead cells per well.

-

Perform statistical analysis to determine the significance of GPE's protective effects.

Cyclic Glycine-Proline (cGP): A Neuroactive Metabolite

cGP is a cyclic dipeptide formed from the metabolism of GPE. It has emerged as a significant neuroactive molecule with the ability to modulate key signaling pathways and receptors in the brain.

cGP as a Modulator of IGF-1 Signaling

A primary function of cGP is its ability to regulate the bioavailability of IGF-1. It achieves this by competing with IGF-1 for binding to Insulin-like Growth Factor Binding Protein-3 (IGFBP-3).[4][5] By displacing IGF-1 from this binding protein, cGP can increase the concentration of free, biologically active IGF-1.

Allosteric Modulation of Neurotransmitter Receptors by cGP

Emerging evidence suggests that cGP can act as a positive allosteric modulator of both AMPA and GABAA receptors. This indicates a direct role for cGP in fine-tuning both excitatory and inhibitory neurotransmission.

A study on isolated cerebellar Purkinje cells demonstrated that 1 µM cGP increased GABA-activated ionic currents to 177 ± 15% of the control level.[6] The slow onset and recovery of this potentiation suggest the involvement of second messenger systems.[6]

Quantitative Data: cGP Concentrations and Receptor Modulation

| Parameter | Value | Context |

| cGP Concentration in Cerebrospinal Fluid (CSF) | Varies, can be increased by supplementation. | Measured in Parkinson's disease patients.[4] |

| GABAA Receptor Modulation | 177 ± 15% increase in current | At 1 µM cGP in cerebellar Purkinje cells.[6] |

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology to Study cGP's Effects on GABAA Receptors

This protocol outlines the methodology to investigate the modulatory effects of cGP on GABAA receptor-mediated currents in isolated neurons.

1. Neuron Isolation:

-

Isolate cerebellar Purkinje cells from rat brain tissue following established enzymatic and mechanical dissociation procedures.

2. Electrophysiological Recording:

-

Perform whole-cell voltage-clamp recordings from isolated Purkinje cells.

-

Use a patch pipette filled with an appropriate internal solution and an external solution that mimics the extracellular environment.

-

Clamp the membrane potential at a holding potential suitable for recording GABA-activated chloride currents (e.g., -60 mV).

3. Drug Application:

-

Apply GABA to the neuron to evoke a baseline GABAA receptor-mediated current.

-

Co-apply cGP (at various concentrations, e.g., 0.1-10.0 µM) with GABA to assess its modulatory effects on the current amplitude and kinetics.

-

A concentration-jump method can be employed for rapid application of agonists and modulators.

4. Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of cGP.

-

Calculate the percentage change in current amplitude to quantify the potentiation by cGP.

-

Analyze the kinetics of the current, including activation and deactivation time constants.

-

Construct concentration-response curves to determine the EC50 of cGP's modulatory effect.

Conclusion and Future Directions

The available evidence strongly suggests that the Pro-Glu motif, particularly within the structures of GPE and cGP, plays a significant role in neuroprotection and the modulation of neurotransmission. While GPE appears to exert its effects through interactions with the NMDA receptor and by influencing the IGF-1 signaling pathway, its metabolite cGP demonstrates a more direct modulatory role at both excitatory (AMPA) and inhibitory (GABAA) receptors, in addition to regulating IGF-1 bioavailability.

For researchers and drug development professionals, these findings open up several avenues for further investigation. The development of stable analogues of GPE and cGP could lead to novel therapeutics for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and ischemic brain injury. Further elucidation of the precise binding sites and downstream signaling cascades of these molecules will be crucial for the rational design of such drugs. The experimental protocols and quantitative data presented in this guide provide a solid foundation for these future endeavors.

References

- 1. Regulation of NMDA receptor trafficking and gating by activity-dependent CaMKIIα phosphorylation of the GluN2A subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Electrophysiological Techniques for Studying Synaptic Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Image Analysis Techniques for In Vivo Quantification of Cerebrospinal Fluid Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of mammalian dendritic GABA(A) receptor function by the kinetics of Cl- and HCO3- transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of Endogenous Neuropeptide Cycloprolylglycine on GABAA Receptors in Cerebellar Purkinje Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

H-Pro-Glu-OH: An In-depth Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Pro-Glu-OH, composed of L-proline and L-glutamic acid, is a valuable building block in the field of peptide synthesis and drug discovery. Its unique structural characteristics, conferred by the rigid pyrrolidine (B122466) ring of proline and the acidic side chain of glutamic acid, can significantly influence the conformation and biological activity of synthetic peptides. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, its application as a building block in both solid-phase and solution-phase peptide synthesis, and potential challenges and side reactions associated with its use.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling and incorporation into peptide chains. Commercially available as a synthetic peptide, it is typically supplied as a white to off-white powder.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆N₂O₅ | [1] |

| Molecular Weight | 244.25 g/mol | [1] |

| Appearance | White to off-white powder | |

| Purity (HPLC) | Typically >95%, with >98% and >99% available | |

| Solubility | Soluble in water | |

| Storage | Recommended at ≤ -20°C | [1] |

Note: this compound is often supplied as a trifluoroacetic acid (TFA) salt, a remnant from the HPLC purification process. The presence of TFA can affect the net weight and solubility of the peptide.

This compound in Peptide Synthesis

The incorporation of dipeptide units like this compound into a growing peptide chain can offer several advantages, including the circumvention of difficult coupling steps and the potential to reduce racemization. However, specific considerations regarding protecting group strategy and coupling conditions are crucial for successful synthesis.

Protecting Group Strategies

To prevent unwanted side reactions during peptide synthesis, the reactive functional groups of this compound must be appropriately protected. The choice of protecting groups depends on the overall synthetic strategy, primarily whether a Boc/Bzl or Fmoc/tBu approach is employed.

-

N-terminal Protection: The α-amino group of the proline residue is typically protected with either a tert-butyloxycarbonyl (Boc) or a 9-fluorenylmethoxycarbonyl (Fmoc) group.

-

C-terminal Protection: The α-carboxyl group of the glutamic acid residue is generally left unprotected if the dipeptide is to be coupled to a resin in solid-phase peptide synthesis (SPPS) or activated for coupling in solution-phase synthesis.

-

Side-chain Protection: The γ-carboxyl group of the glutamic acid side chain requires protection to prevent side reactions. Common protecting groups include:

-